molecular formula C18H17NO B14582548 4-(3-Methyl-2-phenylbutanoyl)benzonitrile CAS No. 61147-69-1

4-(3-Methyl-2-phenylbutanoyl)benzonitrile

Cat. No.: B14582548
CAS No.: 61147-69-1
M. Wt: 263.3 g/mol
InChI Key: TWNFSOSXGXQWNC-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-phenylbutanoyl)benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, characterized by the presence of a 3-methyl-2-phenylbutanoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2-phenylbutanoyl)benzonitrile typically involves the reaction of benzonitrile with 3-methyl-2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-phenylbutanoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2, Cl2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

4-(3-Methyl-2-phenylbutanoyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-phenylbutanoyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, simpler in structure but less versatile in applications.

    4-Methylbenzonitrile: Similar structure but lacks the 3-methyl-2-phenylbutanoyl group, resulting in different chemical properties and reactivity.

    4-(4-Methyl-4H-1,2,4-triazol-3-yl)benzonitrile: A derivative with a triazole ring, used in different pharmacological contexts.

Uniqueness

4-(3-Methyl-2-phenylbutanoyl)benzonitrile is unique due to the presence of the 3-methyl-2-phenylbutanoyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

61147-69-1

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4-(3-methyl-2-phenylbutanoyl)benzonitrile

InChI

InChI=1S/C18H17NO/c1-13(2)17(15-6-4-3-5-7-15)18(20)16-10-8-14(12-19)9-11-16/h3-11,13,17H,1-2H3

InChI Key

TWNFSOSXGXQWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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